MY-673

Beschreibung

Eigenschaften

Molekularformel |

C18H14N2O4 |

|---|---|

Molekulargewicht |

322.3 g/mol |

IUPAC-Name |

7-methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one |

InChI |

InChI=1S/C18H14N2O4/c1-23-11-6-7-14-13(8-11)19-17(21)10-20(14)15-9-18(22)24-16-5-3-2-4-12(15)16/h2-9H,10H2,1H3,(H,19,21) |

InChI-Schlüssel |

BCTPDOHCHRDKSE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)N(CC(=O)N2)C3=CC(=O)OC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises two primary structural units: a 7-methoxy-1,3-dihydroquinoxalin-2-one core and a 2-oxochromen-4-yl (coumarin) substituent. Retrosynthetically, the compound can be dissected into these subunits, necessitating (i) independent synthesis of the coumarin and quinoxalinone fragments and (ii) their subsequent coupling. Critical considerations include regioselectivity in coumarin functionalization, stability of the dihydroquinoxalinone ring under reaction conditions, and compatibility of protecting groups.

Synthesis of the Coumarin Moiety (2-Oxochromen-4-yl)

Pechmann Condensation for Coumarin Scaffold Construction

The Pechmann condensation, a classical method for coumarin synthesis, involves the acid-catalyzed reaction of phenols with β-keto esters. For 2-oxochromen-4-yl derivatives, 4-hydroxycoumarin serves as a key intermediate. As demonstrated in the synthesis of Mcl-1 inhibitors, 6,7-dihydroxycoumarin derivatives are accessible via condensation of 1,2,4-phenenyl triacetate with ethyl acetoacetate under sulfuric acid catalysis (yield: 60–85%). Adapting this approach, 4-hydroxy-7-methoxycoumarin could be synthesized using 4-methoxyresorcinol and ethyl acetoacetate, followed by selective methylation or demethylation to install the 7-methoxy group.

Key Reaction Conditions:

Synthesis of the Quinoxalinone Core (7-Methoxy-1,3-dihydroquinoxalin-2-one)

Cyclocondensation of o-Phenylenediamine Derivatives

The quinoxalinone core is typically constructed via cyclocondensation of o-phenylenediamine derivatives with carbonyl sources. For 7-methoxy substitution, 4-methoxy-o-phenylenediamine is reacted with ethyl glyoxalate or chlorooxoacetate under basic conditions. For example, in the synthesis of dihydroquinoxalin-2-ones, Ru(bpy)₃Cl₂-mediated radical additions were employed to introduce trifluoromethyl groups, though analogous methods could be adapted for methoxy-substituted precursors.

Example Protocol:

Coupling Strategies for Fragment Assembly

Radical Addition Approaches

Inspired by photocatalytic methods for dihydroquinoxalin-2-one functionalization, a radical-mediated coupling could be explored. Using Ru(bpy)₃Cl₂ under blue LED irradiation, a coumarin-derived radical might add to the quinoxalinone core. This approach, however, requires prior synthesis of a coumarin radical precursor (e.g., α-keto coumarin).

Reaction Setup:

Spectroscopic Validation and Analytical Data

Successful synthesis necessitates rigorous characterization via:

- ¹H/¹³C NMR : Key signals include the coumarin carbonyl (δ 160–165 ppm) and quinoxalinone NH (δ 10–12 ppm).

- HRMS : Exact mass calculated for C₁₉H₁₃N₂O₅: 365.0775 [M+H]⁺.

- IR : Stretching vibrations for lactam (1680 cm⁻¹) and ketone (1720 cm⁻¹) groups.

Challenges and Optimization Opportunities

- Regioselectivity in Coumarin Functionalization : Ensuring substitution at the C-4 position requires careful control of reaction conditions, as competing reactions at C-3 or C-5 are common.

- Stability of the Dihydroquinoxalinone Ring : Acidic or high-temperature conditions may promote ring oxidation to quinoxaline, necessitating inert atmospheres and mild reagents.

- Coupling Efficiency : Low yields in cross-coupling steps may arise from steric hindrance or poor solubility, warranting solvent optimization (e.g., DMF → THF) or microwave-assisted heating.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or chromenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:

Chemistry: Used as a fluorescent probe for detecting various substances.

Biology: Investigated for its potential antiestrogenic and cytotoxic activities against cancer cell lines.

Medicine: Explored for its anti-HIV, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific optical properties.

Wirkmechanismus

The mechanism of action of 7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit aromatase activity, leading to reduced estrogen levels, which is beneficial in treating hormone-dependent cancers . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Quinazoline-Based Analogs

The lead compound 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2a) () shares the dihydroquinoxalinone core and 7-methoxy group but replaces the chromenone moiety with a 2-methylquinazoline fragment. Despite structural differences, scaffold-hopping optimizations from 2a yielded derivatives (e.g., 13c, 13d, 13e) with high antitumor activity, demonstrating that both quinazoline and chromenone substituents can confer potency.

Tetrahydroquinazolinone Derivatives

Compound 4l (), a tetrahydroquinazolinone with bis(4-methoxyphenyl) substituents, highlights the importance of methoxy groups in enhancing solubility. Unlike the target compound, 4l lacks the dihydroquinoxalinone core but retains methoxy functionalities, suggesting that methoxy positioning influences both synthetic feasibility and bioactivity .

Piperidinylamino-Substituted Dihydroquinoxalinones

Compounds such as 14a, 15, and 16a () feature dihydroquinoxalinone cores modified with piperidinylamino and hydroxy groups. These derivatives prioritize hydrogen-bond donor-acceptor interactions, contrasting with the target compound’s reliance on chromenone’s planar aromatic system. The hydroxy groups in 14a and 16a may improve water solubility but could also increase metabolic vulnerability compared to the more stable methoxy group in the target compound .

Comparative Data Table

Key Research Findings

- Scaffold Flexibility: The dihydroquinoxalinone core tolerates diverse substituents (e.g., quinazoline, chromenone, piperidinylamino), enabling tailored bioactivity .

- Role of Methoxy Groups : The 7-methoxy group in the target compound likely enhances metabolic stability compared to hydroxy-substituted analogs (e.g., 14a ), which may undergo faster glucuronidation .

- Chromenone vs. Quinazoline: While both substituents support antitumor activity, chromenone’s oxygen-rich structure could improve binding to oxidative enzymes or DNA topoisomerases, whereas quinazoline derivatives may target kinase domains .

Biologische Aktivität

7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one, a compound belonging to the class of quinoxaline derivatives, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure

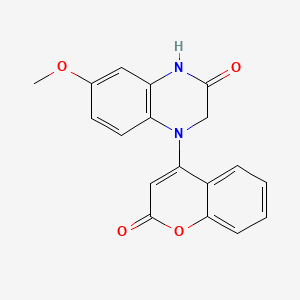

The chemical structure of 7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one can be represented as follows:

This compound features a quinoxaline core linked to a methoxy group and a chromenone moiety, which are crucial for its biological activity.

Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The antioxidant activity can be attributed to the presence of phenolic structures that scavenge free radicals. Studies have shown that derivatives of coumarins and quinoxalines can effectively reduce oxidative stress in cellular models, suggesting that 7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one may exhibit similar effects .

Anticancer Properties

Several studies have explored the anticancer potential of quinoxaline derivatives. For instance, a related compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects . The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one | MCF-7 | TBD | Apoptosis induction |

| Related Compound | MCF-7 | 1.2 ± 0.2 | Caspase activation |

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been well-documented. These compounds often exhibit activity against various bacterial strains and fungi due to their ability to interfere with microbial DNA synthesis or function. The specific activity of 7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one against specific pathogens remains to be fully characterized.

Study on Antioxidant Activity

A study conducted by researchers examined several derivatives similar to 7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one for their ability to scavenge free radicals using DPPH and ABTS assays. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro .

Study on Anticancer Effects

In another study focusing on quinoxaline derivatives, researchers treated MCF-7 cells with various concentrations of a related compound. The findings revealed not only a decrease in cell viability but also an increase in apoptotic markers such as annexin V positivity and caspase activation . This suggests that 7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one may similarly induce apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.